molecular formula C23H22FN3O5S2 B2704769 N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-09-4

N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2704769
CAS No.: 851781-09-4
M. Wt: 503.56
InChI Key: PTTOARGRWIJUHJ-UHFFFAOYSA-N
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Description

N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzenesulfonyl group, and a dihydropyrazolyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

    Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrazole derivative using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling with Methanesulfonamide: The final step is the coupling of the intermediate with methanesulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts and reagents to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonamide group, potentially yielding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with key biological pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-(2-chlorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
  • N-{4-[5-(2-bromophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Uniqueness

Compared to similar compounds, N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5S2/c1-32-18-11-13-19(14-12-18)34(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)16-7-9-17(10-8-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTOARGRWIJUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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